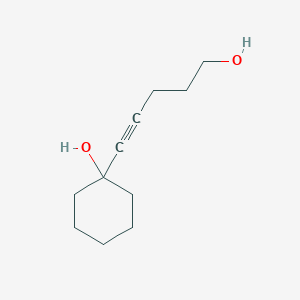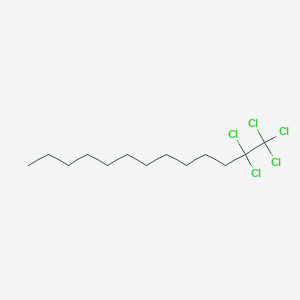
1,1,1,2,2-Pentachlorotridecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1,2,2-Pentachlorotridecane is a halogenated hydrocarbon, specifically a chlorinated alkane. This compound is characterized by the presence of five chlorine atoms attached to a tridecane backbone. Halogenated hydrocarbons like this compound are often used in various industrial applications due to their chemical stability and unique properties.
Métodos De Preparación
The synthesis of 1,1,1,2,2-Pentachlorotridecane typically involves the chlorination of tridecane. This process can be carried out using chlorine gas under controlled conditions. The reaction is usually performed in the presence of a catalyst, such as iron or aluminum chloride, to facilitate the substitution of hydrogen atoms with chlorine atoms. The reaction conditions, including temperature and pressure, are carefully controlled to ensure the selective chlorination at the desired positions on the tridecane molecule.
Industrial production methods for halogenated hydrocarbons often involve continuous flow processes to enhance efficiency and yield. These methods may include the use of microreactors, which allow for precise control over reaction parameters and improved safety due to the smaller reaction volumes.
Análisis De Reacciones Químicas
1,1,1,2,2-Pentachlorotridecane can undergo various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles such as hydroxide ions, amines, or thiols. These reactions typically require the presence of a suitable solvent and may be catalyzed by bases or acids.
Reduction Reactions: The chlorine atoms in this compound can be reduced to form less chlorinated derivatives. Common reducing agents include hydrogen gas in the presence of a metal catalyst, such as palladium or platinum.
Oxidation Reactions: Although less common, the compound can undergo oxidation reactions, leading to the formation of chlorinated alcohols or acids. These reactions often require strong oxidizing agents like potassium permanganate or chromium trioxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide ions would yield a chlorinated alcohol, while reduction with hydrogen gas would produce a less chlorinated alkane.
Aplicaciones Científicas De Investigación
1,1,1,2,2-Pentachlorotridecane has several applications in scientific research, including:
Chemistry: It is used as a model compound to study the reactivity and mechanisms of halogenated hydrocarbons. Researchers often investigate its behavior in various chemical reactions to understand the influence of multiple chlorine atoms on the reactivity of alkanes.
Biology: The compound is studied for its potential biological effects, including its interactions with biological membranes and proteins. Its lipophilic nature allows it to integrate into lipid bilayers, making it a useful tool for studying membrane dynamics.
Medicine: While not commonly used as a drug, this compound is investigated for its potential toxicological effects. Understanding its toxicity can provide insights into the safety and environmental impact of similar halogenated hydrocarbons.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other chlorinated compounds. Its stability and reactivity make it valuable in various industrial processes.
Mecanismo De Acción
The mechanism by which 1,1,1,2,2-Pentachlorotridecane exerts its effects is primarily related to its chemical structure. The presence of multiple chlorine atoms increases the compound’s lipophilicity, allowing it to interact with lipid membranes and hydrophobic regions of proteins. This interaction can disrupt membrane integrity and protein function, leading to various biological effects.
At the molecular level, the compound may target specific enzymes or receptors, altering their activity. For example, it can inhibit certain enzymes by binding to their active sites or modulate receptor function by interacting with hydrophobic pockets. The exact pathways involved depend on the specific biological context and the concentration of the compound.
Comparación Con Compuestos Similares
1,1,1,2,2-Pentachlorotridecane can be compared to other halogenated hydrocarbons, such as:
1,1,1,2-Tetrachlorotridecane: This compound has one less chlorine atom, which may result in different reactivity and biological effects. The reduced number of chlorine atoms can influence its lipophilicity and interaction with biological membranes.
1,1,1,2,2-Pentachlorododecane: With a shorter carbon chain, this compound may have different physical properties, such as boiling point and solubility. The length of the carbon chain can also affect its reactivity and applications.
1,1,1,2,2-Pentachloropropane: This compound has a much shorter carbon chain, leading to significantly different chemical and physical properties. Its reactivity and applications may differ due to the shorter chain length and higher chlorine content relative to the carbon atoms.
The uniqueness of this compound lies in its specific combination of chlorine atoms and carbon chain length, which imparts distinct chemical and physical properties. These properties make it valuable for specific applications in research and industry.
Propiedades
Número CAS |
57437-54-4 |
|---|---|
Fórmula molecular |
C13H23Cl5 |
Peso molecular |
356.6 g/mol |
Nombre IUPAC |
1,1,1,2,2-pentachlorotridecane |
InChI |
InChI=1S/C13H23Cl5/c1-2-3-4-5-6-7-8-9-10-11-12(14,15)13(16,17)18/h2-11H2,1H3 |
Clave InChI |
AIMNUKBKGFETLR-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCC(C(Cl)(Cl)Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Diethyl [chloro(4-nitrophenyl)methylidene]propanedioate](/img/structure/B14615098.png)
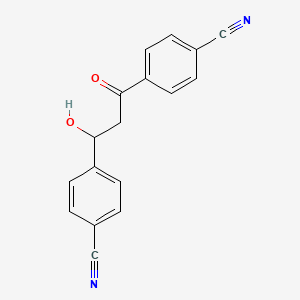


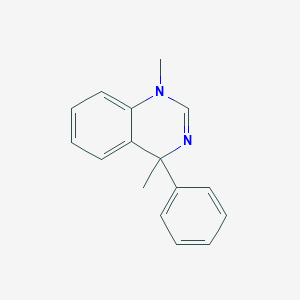
![1,2,4-Thiadiazol-3-amine, 5-[(1-methylethyl)thio]-](/img/structure/B14615118.png)

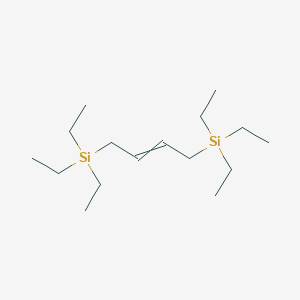
![4-[3-[3-[[2-[2-[2-[[2-[[4-[[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[3-[4-carbamoyloxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxy-2-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]ethyl]-1,3-thiazol-4-yl]-1,3-thiazole-4-carbonyl]amino]propylamino]propylamino]-4-oxobutanoic acid](/img/structure/B14615136.png)

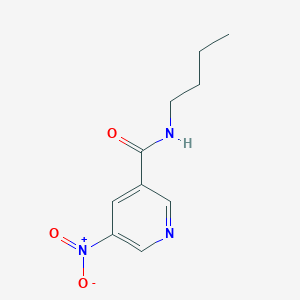
![[4,6-Bis(octyloxy)-1,3,5-triazin-2-yl]propanedinitrile](/img/structure/B14615147.png)
